Methyl 3-chloro-1-methyl-5-sulfamoyl-1H-pyrazole-4-carboxylate
Description
Properties
IUPAC Name |
methyl 3-chloro-1-methyl-5-sulfamoylpyrazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8ClN3O4S/c1-10-5(15(8,12)13)3(4(7)9-10)6(11)14-2/h1-2H3,(H2,8,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVZNZXMAJKZBCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)Cl)C(=O)OC)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClN3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60442169 | |
| Record name | 3-Chloro-1-methyl-5-sulfamoyl-1H-pyrazole-4-carboxylic acid methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60442169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100784-27-8 | |
| Record name | Methyl 5-(aminosulfonyl)-3-chloro-1-methyl-1H-pyrazole-4-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=100784-27-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chloro-1-methyl-5-sulfamoyl-1H-pyrazole-4-carboxylic acid methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60442169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Pyrazole Core Formation
The pyrazole ring is synthesized via cyclocondensation reactions. A common approach involves reacting β-keto esters with hydrazine derivatives:
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Reagents : Ethyl 3-oxobutanoate and methylhydrazine undergo cyclization in ethanol at 80°C for 6 hours to form 1-methyl-1H-pyrazole-4-carboxylate.
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Mechanism : The reaction proceeds through enolate formation, followed by nucleophilic attack and dehydration.
Data Table 1: Pyrazole Core Synthesis Conditions
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Temperature | 80°C | 75–85°C (jacketed reactor) |
| Reaction Time | 6 hours | 4–5 hours (continuous flow) |
| Yield | 78–82% | 89–92% |
| Catalyst | None | None |
Chlorination at the 3-Position
Chlorination is achieved using electrophilic chlorinating agents:
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Reagents : Sulfuryl chloride (SO₂Cl₂) in dichloromethane at 0–5°C.
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Optimization : Lower temperatures minimize over-chlorination. Excess SO₂Cl₂ (1.2 equiv) ensures complete conversion.
Key Finding :
Substituting SO₂Cl₂ with N-chlorosuccinimide (NCS) reduces side products but requires longer reaction times (12–16 hours).
Sulfamoylation at the 5-Position
Sulfamoyl group introduction employs sulfamoyl chloride or in situ generation from chlorosulfonic acid:
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Method A : Direct reaction with sulfamoyl chloride in anhydrous THF under nitrogen atmosphere.
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Method B : Use of chlorosulfonic acid followed by ammonia gas to generate the sulfamoyl group.
Data Table 2: Sulfamoylation Efficiency
| Method | Solvent | Temperature | Time | Yield | Purity (HPLC) |
|---|---|---|---|---|---|
| A | THF | 25°C | 2 h | 67% | 95% |
| B | DCM | 0°C → 25°C | 4 h | 85% | 98% |
Advantage of Method B : Higher yields due to controlled exothermic reaction and reduced decomposition.
Esterification of the Carboxyl Group
The methyl ester is introduced via Fischer esterification or acid chloride intermediacy:
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Fischer Esterification : Refluxing with methanol and sulfuric acid (72% yield).
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Acid Chloride Route : Treatment with thionyl chloride (SOCl₂) followed by methanol (89% yield).
Critical Note :
The acid chloride method avoids equilibrium limitations, making it preferable for large-scale production.
Optimization of Reaction Conditions
Solvent Selection
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Polar Aprotic Solvents : DMF and DMSO enhance sulfamoylation rates but complicate purification.
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Halogenated Solvents : Dichloromethane (DCM) balances reactivity and ease of removal.
Data Table 3: Solvent Impact on Sulfamoylation
| Solvent | Dielectric Constant | Reaction Rate (k, s⁻¹) | Byproduct Formation |
|---|---|---|---|
| DCM | 8.93 | 0.045 | <5% |
| THF | 7.52 | 0.038 | 8–12% |
| DMF | 36.7 | 0.062 | 15–20% |
Temperature and Catalysis
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Low-Temperature Regimes : Chlorination at 0–5°C suppresses ring-opening side reactions.
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Catalyst Screening : Lewis acids (e.g., ZnCl₂) were tested but showed no significant rate improvement.
Industrial-Scale Production
Process Intensification
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Continuous Flow Reactors : Reduce reaction times by 40% compared to batch processes.
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In-Line Analytics : FT-IR probes monitor sulfamoyl chloride consumption in real time.
Data Table 4: Scalability Metrics
| Parameter | Laboratory Batch | Industrial Continuous Flow |
|---|---|---|
| Annual Output | 10 kg | 2,000 kg |
| Purity | 98% | 99.5% |
| Waste Generation | 30% | 12% |
Analytical Characterization
Spectroscopic Validation
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¹H NMR : Methyl groups appear as singlets at δ 3.85 (COOCH₃) and δ 3.72 (N-CH₃).
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IR Spectroscopy : Peaks at 1720 cm⁻¹ (C=O ester) and 1350 cm⁻¹ (S=O sulfamoyl).
Data Table 5: Key Spectral Assignments
| Functional Group | ¹H NMR (δ, ppm) | IR (cm⁻¹) |
|---|---|---|
| COOCH₃ | 3.85 (s, 3H) | 1720 |
| N-CH₃ | 3.72 (s, 3H) | – |
| SO₂NH₂ | – | 1350, 1150 |
Chemical Reactions Analysis
Types of Reactions
Methyl 3-chloro-1-methyl-5-sulfamoyl-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Oxidation and Reduction: These reactions may require oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chloro group .
Scientific Research Applications
Chemical Properties and Structure
Molecular Formula: C6H8ClN3O4S
Molecular Weight: 253.67 g/mol
IUPAC Name: Methyl 3-chloro-1-methyl-5-sulfamoylpyrazole-4-carboxylate
CAS Number: 100784-27-8
The compound features a pyrazole ring substituted with a chloro group and a sulfamoyl functional group, contributing to its unique chemical behavior and potential biological activity.
Medicinal Chemistry
Methyl 3-chloro-1-methyl-5-sulfamoyl-1H-pyrazole-4-carboxylate is being investigated for its potential as an anti-cancer and anti-viral agent . Preliminary studies suggest that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines, making this compound a candidate for further pharmaceutical development.
Case Study:
A study published in Journal of Medicinal Chemistry examined derivatives of pyrazole compounds, noting that modifications to the sulfamoyl group enhanced anti-cancer properties. The research indicated that similar compounds could inhibit tumor growth effectively .
Agricultural Chemistry
In the agricultural sector, this compound is utilized in the synthesis of agrochemicals, particularly as a precursor for herbicides and fungicides. Its ability to disrupt specific biochemical pathways in plants makes it valuable for developing effective crop protection agents.
Data Table: Agrochemical Applications
| Application Type | Compound Derived From | Target Organism | Efficacy |
|---|---|---|---|
| Herbicides | This compound | Weeds | High |
| Fungicides | This compound | Fungal pathogens | Moderate |
Synthetic Chemistry
This compound serves as an intermediate in the synthesis of more complex molecules. Its unique structure allows it to participate in various chemical reactions, including substitution and oxidation-reduction processes.
Synthesis Example:
The synthesis route typically involves the reaction of 3-chloro-1-methylpyrazole with chlorosulfonic acid, resulting in high yields of the target compound . This method highlights its utility in synthetic organic chemistry.
Mechanism of Action
The mechanism of action of Methyl 3-chloro-1-methyl-5-sulfamoyl-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. The sulfamoyl group is known to interact with enzymes, potentially inhibiting their activity . This interaction can disrupt various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Pyrazole Derivatives
Structural Variations and Substituent Effects
Pyrazole derivatives often differ in substituents at positions 1, 3, 4, and 5, leading to variations in physicochemical and biological properties. Key comparisons include:
Table 1: Structural and Functional Group Comparison
Key Observations :
- Ester Group Variations : Replacement of the methyl ester (COOCH₃) with an ethyl ester (COOCH₂CH₃) increases lipophilicity and may alter metabolic stability .
- Sulfamoyl vs.
- Aromatic vs.
Table 2: Property Comparison
Thermal Stability : Higher melting points in compound 3a (133–135°C) suggest stronger intermolecular forces (e.g., hydrogen bonding from carboxamide groups) compared to the target compound .
Biological Activity
Methyl 3-chloro-1-methyl-5-sulfamoyl-1H-pyrazole-4-carboxylate, also known by its CAS number 100784-27-8, is a compound that has garnered attention in various fields of biological research, particularly in the context of its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
The molecular formula of this compound is , with a molecular weight of 253.66 g/mol. The compound features a pyrazole ring, which is often associated with various biological activities, including anti-inflammatory and anticancer effects .
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Compounds in this class have been shown to exhibit antiproliferative activity against several cancer cell lines.
Case Study: Antiproliferative Activity
In a study evaluating various pyrazole derivatives against human cancer cell lines, this compound demonstrated significant cytotoxicity. The compound was assessed for its ability to inhibit cell proliferation in cervical cancer (HeLa) and pancreatic cancer (SUIT-2) cell lines. The results indicated an IC50 value of approximately 15 µM against HeLa cells, suggesting potent antiproliferative activity .
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 15 |
| SUIT-2 | 13 |
The mechanism by which this compound exerts its anticancer effects is thought to involve the inhibition of specific signaling pathways associated with tumor growth and survival. For instance, it may inhibit the epidermal growth factor receptor (EGFR) pathway, which is crucial for cell proliferation and survival in many cancers .
Absorption and Bioavailability
The compound exhibits high gastrointestinal absorption potential, making it suitable for oral administration. Its favorable pharmacokinetic profile suggests that it could be developed into an effective therapeutic agent .
Toxicity and Safety Profile
While preliminary studies indicate promising biological activity, comprehensive toxicity assessments are necessary to evaluate the safety profile of this compound. Current data suggest that while it shows significant anticancer activity, further studies are required to determine any potential adverse effects on normal cells or tissues.
Q & A
Q. What strategies mitigate environmental risks during disposal of this compound?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
